molecular formula C18H20O3 B099697 Diethylstilbestrol pinacolone CAS No. 18922-13-9

Diethylstilbestrol pinacolone

Cat. No. B099697
CAS RN: 18922-13-9
M. Wt: 284.3 g/mol
InChI Key: VXQMNZNWFJLHAO-UHFFFAOYSA-N
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Description

Diethylstilbestrol (DES) is a synthetic estrogen that was widely prescribed to pregnant women between the 1940s and 1970s to prevent miscarriages and premature births. However, it was later discovered that DES had serious side effects, including an increased risk of cancer and reproductive abnormalities in the offspring of women who took the drug. Diethylstilbestrol pinacolone (DESP) is a derivative of DES that has been synthesized for use in scientific research.

Mechanism Of Action

Diethylstilbestrol pinacoloneP exerts its biological effects by binding to estrogen receptors and activating downstream signaling pathways. It has been shown to induce the expression of estrogen-responsive genes and to modulate the activity of other transcription factors. The exact mechanism of action of Diethylstilbestrol pinacoloneP is still being studied, but it is believed to involve the activation of multiple signaling pathways that converge on the regulation of gene expression.

Biochemical And Physiological Effects

Diethylstilbestrol pinacoloneP has been shown to have a range of biochemical and physiological effects, including the stimulation of cell proliferation, the induction of apoptosis, and the modulation of immune function. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Diethylstilbestrol pinacoloneP in scientific research is its high affinity for estrogen receptors, which allows for precise and selective activation of these receptors. It is also a stable compound that can be easily synthesized and stored. However, one of the limitations of using Diethylstilbestrol pinacoloneP is that it may not fully replicate the effects of natural estrogens, as it is a synthetic derivative.

Future Directions

There are several potential future directions for research on Diethylstilbestrol pinacoloneP. One area of interest is the development of novel estrogen receptor modulators that can selectively target different subtypes of estrogen receptors. Another area of interest is the use of Diethylstilbestrol pinacoloneP in the development of new therapies for diseases such as breast cancer, osteoporosis, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of Diethylstilbestrol pinacoloneP and its potential impact on human health.

Synthesis Methods

Diethylstilbestrol pinacoloneP can be synthesized from Diethylstilbestrol pinacolone using pinacolone as a reagent. The reaction involves the removal of the phenolic hydroxyl group from Diethylstilbestrol pinacolone and the addition of a pinacolone molecule to the resulting carbocation. The product is a stable crystalline compound that is soluble in organic solvents.

Scientific Research Applications

Diethylstilbestrol pinacoloneP is used in scientific research as a tool to study the mechanism of action of estrogen receptors. It has been shown to bind to estrogen receptors with high affinity and to induce transcriptional activity in a similar manner to natural estrogens. This makes it a valuable tool for studying the role of estrogen receptors in various biological processes, such as cell proliferation, differentiation, and apoptosis.

properties

CAS RN

18922-13-9

Product Name

Diethylstilbestrol pinacolone

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

4,4-bis(4-hydroxyphenyl)hexan-3-one

InChI

InChI=1S/C18H20O3/c1-3-17(21)18(4-2,13-5-9-15(19)10-6-13)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3

InChI Key

VXQMNZNWFJLHAO-UHFFFAOYSA-N

SMILES

CCC(=O)C(CC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Canonical SMILES

CCC(=O)C(CC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Other CAS RN

18922-13-9

synonyms

diethylstilbestrol pinacolone

Origin of Product

United States

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